N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine
CAS No.:
Cat. No.: VC20364768
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2 |
|---|---|
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine |
| Standard InChI | InChI=1S/C13H26N2/c1-3-15-9-5-7-12(15)10-14-13-8-4-6-11(13)2/h11-14H,3-10H2,1-2H3 |
| Standard InChI Key | SSHNDDOPBFBFMU-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC1CNC2CCCC2C |
Introduction
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine is a complex organic compound with a molecular formula of C13H26N2 and a molecular weight of 210.36 g/mol. It is identified by the CAS number 1562083-90-2. The compound features a cyclopentane ring substituted with a methyl group and an amine functional group, along with a pyrrolidine moiety, contributing to its structural complexity. This unique structure suggests potential applications in various fields, particularly in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine may involve several steps, typically starting with the formation of the cyclopentane and pyrrolidine rings, followed by the introduction of the methyl and amine groups. The exact conditions and reagents would depend on the desired yield and purity. This compound can undergo various reactions typical of amines and cyclic compounds, such as alkylation, acylation, and nucleophilic substitution, which can be tailored to modify the compound for specific applications or to enhance its biological properties.
Potential Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Interaction studies involving this compound should focus on its binding affinity to various biological targets, such as receptors or enzymes. Techniques like spectroscopy and chromatography can provide insights into its pharmacological potential and safety profile.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine. For example:
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 1-Ethylpyrrolidin-2-ylmethylamine | C8H16N2 | 117295 | Simple pyrrolidine derivative |
| N-(Pyrrolidinyl)alkylamines | Varies | Varies | General class showing CNS activity |
| N-[3-(dimethylamino)propyl]pyrrolidine | Not specified | 123456 | Known for analgesic properties |
| N-(3-Methoxypropyl)pyrrolidine | C8H17NO | 654321 | Exhibits anti-inflammatory effects |
| N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine | C13H26N2 | 1339377-21-7 | Similar cyclopentane structure with different methyl position |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine stands out due to its unique combination of a cyclic structure with a pyrrolidine moiety, potentially leading to distinct pharmacological profiles compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume